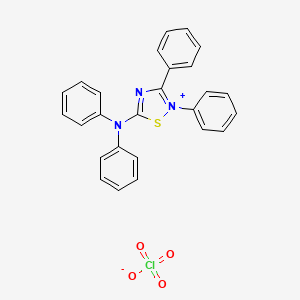
5-(Diphenylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Diphenylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium perchlorate is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a thiadiazolium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diphenylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium perchlorate typically involves multiple steps, starting with the formation of the thiadiazolium core. One common approach is the reaction of diphenylamine with appropriate thiocyanate derivatives under acidic conditions to form the thiadiazolium ring. Subsequent reactions with phenyl derivatives can introduce additional phenyl groups to the core structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents may be employed to increase yield and purity. The final product is often purified through recrystallization or chromatographic techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of oxo derivatives or fully oxidized products.
Reduction: Production of reduced derivatives with altered functional groups.
Substitution: Introduction of new substituents at specific positions on the phenyl rings or thiadiazolium core.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-(Diphenylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium perchlorate may be used as a probe or reagent in biochemical assays. Its interactions with biological molecules can provide insights into cellular processes and molecular mechanisms.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets may lead to the discovery of novel therapeutic agents.
Industry: In industry, this compound can be utilized in the manufacture of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in material science and chemical engineering.
Mécanisme D'action
The mechanism by which 5-(Diphenylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium perchlorate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Diphenylamine: A simpler compound with two phenyl groups attached to an amine.
2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile: A more complex compound with multiple diphenylamino groups.
Uniqueness: 5-(Diphenylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium perchlorate is unique due to its thiadiazolium core and the presence of multiple phenyl groups. This combination of structural features distinguishes it from simpler diphenylamine derivatives and more complex tetrakis(diphenylamino) compounds.
Propriétés
IUPAC Name |
N,N,2,3-tetraphenyl-1,2,4-thiadiazol-2-ium-5-amine;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N3S.ClHO4/c1-5-13-21(14-6-1)25-27-26(30-29(25)24-19-11-4-12-20-24)28(22-15-7-2-8-16-22)23-17-9-3-10-18-23;2-1(3,4)5/h1-20H;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHSSIDHHQSGLL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](SC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-methoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2861298.png)

![Ethyl 4-{[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2861302.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2861305.png)


![ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2861309.png)
![2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2861310.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2861311.png)
![methyl 3-({[(2,3-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2861312.png)




